Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-
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Overview
Description
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a naphthalen-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran typically involves the reaction of naphthalen-1-ol with tetrahydrofuran in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Catalyst: Palladium on carbon (Pd/C) or copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Reaction Time: 6-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3
Major Products Formed
Oxidation: Formation of naphthalen-1-yloxyacetic acid derivatives
Reduction: Formation of naphthalen-1-yloxymethyl alcohol derivatives
Substitution: Formation of various substituted tetrahydrofuran derivatives
Scientific Research Applications
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways
Affecting Gene Expression: Influencing the transcription and translation of specific genes
Comparison with Similar Compounds
Similar Compounds
- 2-((Naphthalen-1-yloxy)methyl)oxirane
- 2-((Naphthalen-1-yloxy)methyl)tetrahydropyran
- 2-((Naphthalen-1-yloxy)methyl)furan
Uniqueness
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
828254-85-9 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)oxolane |
InChI |
InChI=1S/C15H16O2/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13H,4,7,10-11H2 |
InChI Key |
LVXKXSGSJWTTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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